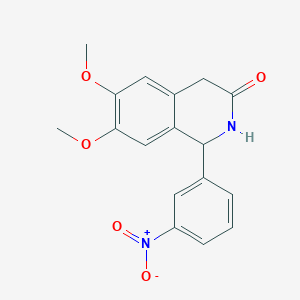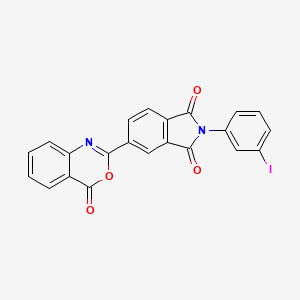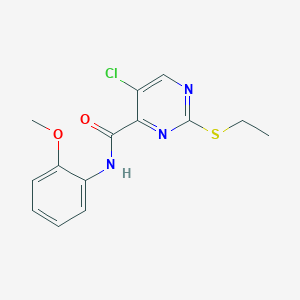
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as DNQX, is a synthetic compound that is widely used in scientific research. DNQX is a competitive antagonist of the ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity in the central nervous system.
作用机制
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a competitive antagonist of the ionotropic glutamate receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone binds to the receptor at the same site as glutamate, but does not activate the channel. By blocking the activity of the receptor, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces the excitatory synaptic transmission and plasticity mediated by glutamate.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been shown to have various biochemical and physiological effects in different experimental systems. In the central nervous system, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces the excitatory synaptic transmission and plasticity mediated by glutamate, leading to a decrease in neuronal excitability and synaptic plasticity. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has also been shown to have anti-convulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases.
实验室实验的优点和局限性
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a widely used tool in scientific research due to its high potency and selectivity for the ionotropic glutamate receptors. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is also relatively stable and easy to handle in laboratory experiments. However, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has some limitations, such as its non-specific effects on other ion channels and its potential toxicity at high concentrations.
未来方向
There are many future directions for the use of 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone in scientific research. One direction is to investigate the role of ionotropic glutamate receptors in different physiological and pathological processes using 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone and other selective antagonists. Another direction is to develop new compounds that target specific subtypes of ionotropic glutamate receptors with higher potency and selectivity. Additionally, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be used in combination with other compounds to study the interactions between different neurotransmitter systems and their effects on synaptic transmission and plasticity.
合成方法
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized by a multi-step process starting from 2-nitrobenzaldehyde and 3,4-dimethoxyaniline. The first step is the condensation of 2-nitrobenzaldehyde and 3,4-dimethoxyaniline in the presence of a base to form 2-nitro-3,4-dimethoxybenzylideneaniline. The second step is the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The third step is the cyclization of the intermediate to form 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone.
科学研究应用
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is used to block the activity of these receptors and investigate their function in various physiological and pathological processes, such as learning and memory, epilepsy, and neurodegenerative diseases. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is also used to study the effects of drugs and other compounds that modulate the activity of ionotropic glutamate receptors.
属性
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-7-11-8-16(20)18-17(13(11)9-15(14)24-2)10-4-3-5-12(6-10)19(21)22/h3-7,9,17H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRLVNUHOQJPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)
![1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B5230694.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone hydrochloride](/img/structure/B5230717.png)
![4-bromo-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5230718.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230726.png)


![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B5230780.png)
![1-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}quinolinium bromide](/img/structure/B5230786.png)